1-Benzoyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL]piperazine
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Overview
Description
- It features a piperazine ring with a benzoyl group (C₆H₅CO-) attached at one end and a thiazole ring (containing sulfur and nitrogen) at the other end.
- The compound’s structure is characterized by the presence of two methoxy (OCH₃) groups on the phenyl ring.
- It has various applications in research and industry due to its unique structure.
1-Benzoyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL]piperazine: , also known by its chemical formula , is a heterocyclic compound.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as ligands for receptors).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but it may find use in specialized chemical processes.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways due to its unique structure.
- Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H23N3O3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H23N3O3S/c1-27-19-9-8-17(14-20(19)28-2)18-15-29-22(23-18)25-12-10-24(11-13-25)21(26)16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
JQUORZZADNNCPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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